4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by a unique structural framework that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds, which are increasingly used in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis .
Industrial Production Methods
the complexity and cost of the synthetic routes suggest that large-scale production would require optimization of reaction conditions and the development of more efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacterium .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one: A structurally similar compound with different substituents.
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Another spirocyclic compound with a cyclopropyl group instead of a cyclohexyl group.
Uniqueness
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific structural features and the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C14H24N2O2 |
---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C14H24N2O2/c17-13-10-18-14(6-8-15-9-7-14)11-16(13)12-4-2-1-3-5-12/h12,15H,1-11H2 |
InChI Key |
VGGGAWYGALUIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC3(CCNCC3)OCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.